4-tert-Amylphenol: A Comprehensive Technical Guide
4-tert-Amylphenol: A Comprehensive Technical Guide
This in-depth guide provides a detailed overview of the physical and chemical properties of 4-tert-Amylphenol, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including comprehensive data tables, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Physical and Chemical Properties
4-tert-Amylphenol, also known as p-tert-pentylphenol, is an organic compound with the chemical formula C₁₁H₁₆O.[1][2] It presents as a white to pale yellow solid, often in the form of briquettes, flakes, or a coarse powder.[1][3] This alkylphenol is characterized by a phenol (B47542) ring substituted with a tert-amyl group at the para position.[3]
Identification and Structure
| Identifier | Value |
| CAS Number | 80-46-6[1][2] |
| Molecular Formula | C₁₁H₁₆O[1][2] |
| Molecular Weight | 164.24 g/mol [1][2][4] |
| Synonyms | 4-(1,1-Dimethylpropyl)phenol, 4-tert-Pentylphenol, p-tert-Amylphenol[5] |
| InChI Key | NRZWYNLTFLDQQX-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCC(C)(C)C1=CC=C(C=C1)O[3] |
Physicochemical Data
A summary of the key physicochemical properties of 4-tert-Amylphenol is provided in the table below.
| Property | Value |
| Melting Point | 88-89 °C[1][4] |
| Boiling Point | 255 °C[1][4] |
| Density | 0.96 g/cm³[1] |
| Water Solubility | 37 mg/L at 20 °C[1] |
| Solubility in Organic Solvents | Soluble in alcohols, benzene (B151609), chloroform, and diethyl ether[4] |
| pKa | 10.24 ± 0.26 (Predicted)[1][3] |
| logP (Octanol-Water Partition Coefficient) | 3.6 at 22 °C[1][6] |
| Vapor Pressure | 5 Pa at 20 °C[1] |
| Flash Point | 111 °C[1][6] |
| Refractive Index | 1.5061 (Estimate)[1] |
Experimental Protocols
Detailed methodologies for determining the key physical and chemical properties of 4-tert-Amylphenol are outlined below.
Melting Point Determination (Capillary Method)
The melting point of 4-tert-Amylphenol can be determined using a standard capillary tube method with a melting point apparatus, such as a Mel-Temp or Thiele tube.
Procedure:
-
A small amount of finely powdered 4-tert-Amylphenol is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3]
-
The assembly is placed in a heating bath (e.g., mineral oil in a Thiele tube or a metal block in a Mel-Temp apparatus).[7]
-
The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7]
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire solid has melted.[3] For pure 4-tert-Amylphenol, a sharp melting range of 88-89 °C is expected.[1][4]
Boiling Point Determination (Thiele Tube Method)
The boiling point can be determined using a small-scale method with a Thiele tube.
Procedure:
-
A small amount of 4-tert-Amylphenol (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.[8]
-
As the liquid is heated, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[8]
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8]
Water Solubility (OECD 105 Flask Method)
The water solubility of 4-tert-Amylphenol can be determined following the OECD 105 guideline (Flask Method), suitable for substances with solubilities above 10⁻² g/L.[2][5]
Procedure:
-
An excess amount of 4-tert-Amylphenol is added to a flask containing purified water.
-
The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[1]
-
The solution is then centrifuged or filtered to remove undissolved solid.[1]
-
The concentration of 4-tert-Amylphenol in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]
pKa Determination (Spectrophotometric Method)
The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined using UV-Vis spectrophotometry.
Procedure:
-
A series of buffer solutions with a range of known pH values are prepared.
-
A stock solution of 4-tert-Amylphenol in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
A small aliquot of the 4-tert-Amylphenol stock solution is added to each buffer solution to create a series of solutions with the same total phenol concentration but different pH values.
-
The UV-Vis absorbance spectrum of each solution is recorded. The absorbance will vary with pH as the phenol (ArOH) and phenolate (B1203915) (ArO⁻) forms have different absorption spectra.[9]
-
The pKa is determined by plotting the absorbance at a specific wavelength (where the difference in absorbance between the two forms is maximal) against pH and fitting the data to the Henderson-Hasselbalch equation.[10][11]
Chemical Properties and Reactivity
As a phenol, 4-tert-Amylphenol exhibits weak acidity and undergoes electrophilic aromatic substitution reactions. The bulky tert-amyl group directs incoming electrophiles primarily to the ortho position relative to the hydroxyl group.
Acidity
The hydroxyl group of 4-tert-Amylphenol is weakly acidic, with a predicted pKa of approximately 10.24.[1][3] It reacts with strong bases to form the corresponding phenoxide salt.
Electrophilic Aromatic Substitution
The benzene ring of 4-tert-Amylphenol is activated towards electrophilic substitution by the electron-donating hydroxyl group. Common reactions include:
-
Nitration: Reaction with dilute nitric acid can introduce a nitro group onto the aromatic ring, typically at the ortho position.[12]
-
Halogenation: Reaction with halogens (e.g., bromine) in a suitable solvent leads to the formation of halogenated derivatives.
-
Friedel-Crafts Alkylation and Acylation: Further alkylation or acylation can occur on the aromatic ring, although the existing bulky substituent may cause steric hindrance.
Synthesis
4-tert-Amylphenol is typically synthesized via the Friedel-Crafts alkylation of phenol with an amylene isomer, such as 2-methyl-2-butene, in the presence of an acid catalyst like aluminum chloride or an acidic ion exchange resin.[3][13]
Biological Activity: Estrogen Receptor Signaling
4-tert-Amylphenol is known to be an endocrine-disrupting chemical that can mimic the action of estrogen by binding to estrogen receptors (ERα and ERβ).[14] This interaction can trigger a signaling cascade that is normally initiated by the natural hormone, estradiol.
Upon binding to the estrogen receptor in the cytoplasm, 4-tert-Amylphenol can induce a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, ultimately leading to a physiological response.
References
- 1. filab.fr [filab.fr]
- 2. Water Solubility | Scymaris [scymaris.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. oecd.org [oecd.org]
- 6. pennwest.edu [pennwest.edu]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. web.pdx.edu [web.pdx.edu]
- 11. acid base - pKa of phenols using UV-Vis spectroscopy - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. 4-tert-Amylphenol | 80-46-6 [chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study - PMC [pmc.ncbi.nlm.nih.gov]
